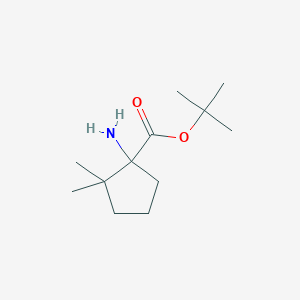
2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole, also known as KN-93, is a synthetic compound that has been widely used in scientific research for its ability to selectively inhibit the activity of calcium/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a multifunctional protein kinase that plays a crucial role in various cellular processes, including synaptic plasticity, learning, and memory.
Mecanismo De Acción
2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole selectively inhibits the activity of CaMKII by binding to the calmodulin-binding domain of the kinase. This binding prevents the activation of CaMKII by calmodulin, which is required for its activity. By inhibiting the activity of CaMKII, 2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole can modulate various cellular processes that are regulated by this protein kinase.
Biochemical and Physiological Effects:
2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has been shown to modulate various biochemical and physiological processes that are regulated by CaMKII. It has been shown to inhibit long-term potentiation (LTP) and enhance long-term depression (LTD) in the hippocampus, which are two forms of synaptic plasticity that are crucial for learning and memory. 2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has also been shown to inhibit the proliferation of cancer cells and reduce the size of tumors in animal models. Additionally, 2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has been shown to protect against ischemia-reperfusion injury in the heart and brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has several advantages for lab experiments. It is a selective and reversible inhibitor of CaMKII, making it an ideal tool for studying the function of this protein kinase. It is also relatively easy to synthesize and has a long shelf life. However, 2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in some experiments. Additionally, 2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole can have off-target effects at high concentrations, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the use of 2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole in scientific research. One area of interest is the role of CaMKII in neurodegenerative disorders such as Alzheimer's disease. 2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Another area of interest is the use of 2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole in combination with other drugs to enhance their efficacy. Finally, there is interest in developing more selective inhibitors of CaMKII based on the structure of 2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole.
Métodos De Síntesis
The synthesis of 2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole involves a multi-step process that starts with the reaction of 2-chloro-5-nitrobenzoic acid with isobutyl mercaptan to yield 2-(isobutylthio)-5-nitrobenzoic acid. This intermediate is then reacted with phenyl isocyanate to produce 2-(isobutylthio)-5-(phenylcarbamoyl)-nitrobenzoic acid. The final step involves the reaction of this intermediate with imidazole to yield 2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole.
Aplicaciones Científicas De Investigación
2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has been extensively used in scientific research to study the role of CaMKII in various cellular processes. It has been shown to inhibit the activity of CaMKII in a selective and reversible manner, making it an ideal tool for studying the function of this protein kinase. 2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has been used to investigate the role of CaMKII in synaptic plasticity, learning, and memory. It has also been used to study the role of CaMKII in cardiovascular disease, cancer, and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-(2-methylpropylsulfanyl)-5-(3-nitrophenyl)-1-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-14(2)13-25-19-20-12-18(21(19)16-8-4-3-5-9-16)15-7-6-10-17(11-15)22(23)24/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBYFYQWNUAMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2923935.png)
![N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]but-2-ynamide](/img/structure/B2923936.png)



![(E)-4-ethoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2923942.png)

![7-Methyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione](/img/structure/B2923948.png)
![2,3-dimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2923949.png)

![Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2923953.png)


![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine](/img/structure/B2923957.png)